p53 (149-157)

Cancer Immunotherapy CTL Assay Tumor Immunology

The p53 (149-157) peptide (sequence SLPPPGTRV) is a wild-type, HLA-A*02:01-restricted nonamer epitope derived from the human tumor suppressor protein p53. It is a well-characterized tool for studying cytotoxic T lymphocyte (CTL) responses against tumors overexpressing p53, a feature found in roughly half of all human cancers.

Molecular Formula
Molecular Weight
Cat. No. B1575419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep53 (149-157)
SynonymsCellular tumor antigen p53 (149-157); p53 (149-157)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Procurement Guide for p53 (149-157) Peptide: A Key HLA-A*02:01-Restricted Epitope for Cancer Immunotherapy Research


The p53 (149-157) peptide (sequence SLPPPGTRV) is a wild-type, HLA-A*02:01-restricted nonamer epitope derived from the human tumor suppressor protein p53 [1]. It is a well-characterized tool for studying cytotoxic T lymphocyte (CTL) responses against tumors overexpressing p53, a feature found in roughly half of all human cancers [2]. Unlike full-length p53 protein or other p53-derived peptides, this specific epitope is naturally processed and presented on tumor cell surfaces, making it a critical reagent for the development and validation of p53-based immunotherapies and cancer vaccines [3].

Why p53 (149-157) Cannot Be Substituted with Its Closest Analog, p53 (264-272), in Functional Studies


Despite both being wild-type, HLA-A*02:01-restricted p53 epitopes commonly used in cancer vaccine research, p53 (149-157) and p53 (264-272) are not functionally interchangeable. The critical distinction lies in the ability of peptide-specific CTLs to recognize and eliminate tumor cells. Evidence demonstrates that only CTLs generated against p53 (149-157) can recognize and lyse tumor cells that endogenously overexpress p53, a crucial functional requirement for therapeutic relevance [1]. CTLs raised against the p53 (264-272) analog, while immunogenic, fail to recognize these same tumor targets [1]. This profound functional divergence, driven by differences in natural antigen processing and presentation, makes generic substitution a high-risk proposition that can derail experimental outcomes. Procurement decisions must therefore be guided by the specific functional assay being deployed.

Quantitative Differentiation Guide: p53 (149-157) vs. p53 (264-272) in T-Cell Immunology


Functional CTL Recognition: Differential Tumor Cell Lysis by p53 (149-157)-Specific vs. p53 (264-272)-Specific CTLs

In a direct comparative study, CTL clones specific for p53 (149-157) demonstrated a unique ability to lyse human tumor cells that endogenously overexpress p53 [1]. In contrast, CTL clones generated against the p53 (264-272) epitope, although peptide-specific, completely failed to recognize these same p53-overexpressing tumor cells [1]. This establishes p53 (149-157) as a functionally superior epitope for targeting tumors with p53 overexpression.

Cancer Immunotherapy CTL Assay Tumor Immunology

In Vivo Tumor Burden Reduction: Adoptive Transfer of p53 (149-157)-Specific CTLs Suppresses Tumor Growth

The in vivo therapeutic potential of p53 (149-157)-specific CTLs was demonstrated in a xenograft model. Adoptive transfer of these CTLs into SCID mice bearing established Panc-1 pancreatic tumors resulted in a significant reduction in tumor growth and prolonged survival compared to control groups receiving non-specific CTLs or PBS [1]. A comparable in vivo tumor suppression study for p53 (264-272)-specific CTLs was not identified, reinforcing the unique functional capability of the p53 (149-157) epitope in a therapeutic context.

Adoptive Cell Therapy Preclinical Model Tumor Xenograft

Broader MHC Allele Binding Profile: p53 (149-157) Binds Multiple HLA-A2 Subtypes Beyond A*02:01

MHC ligand assays curated by the Immune Epitope Database (IEDB) show that p53 (149-157) binds not only to HLA-A*02:01 but also to A*02:02, A*02:03, and A*68:02, while failing to bind A*02:06 [1]. This experimentally validated promiscuity across multiple HLA-A2 supertype alleles is a significant advantage. For the most common analog, p53 (264-272), no comparable IEDB-curated multi-allele binding data was found, suggesting p53 (149-157) may have a broader potential patient applicability in vaccine design.

MHC Binding Epitope Screening Patient Coverage

Comparable Ex Vivo T-Cell Frequencies with p53 (264-272) Suggest p53 (149-157) Targets a Non-Redundant T-Cell Pool

Direct ex vivo enumeration of circulating CD8+ T cells in HLA-A2+ breast cancer patients showed comparable median frequencies for both epitopes: 1/2,335 for p53 (149-157) and 1/2,383 for p53 (264-272) [1]. The presence of a distinct and sizable T-cell pool specific for each epitope, as evidenced by 93% and 92% of patients having above-threshold levels for p53(264-272) and p53(149-157), respectively, demonstrates that p53 (149-157) is not a minor epitope but rather a parallel, non-overlapping target for the immune system. This indicates its utility alongside, rather than as a simple replacement for, other p53 epitopes in multi-epitope strategies.

T-cell Frequency Tetramer Staining Biomarker

Procurement-Driven Application Scenarios for p53 (149-157) Peptide


Validation of Tumor Cell Recognition in CTL-Based Functional Assays

Based on the direct evidence that only p53 (149-157)-specific CTLs lyse p53-overexpressing tumor cells [1], this peptide is the optimal choice for any experiment aimed at validating T-cell receptor (TCR)-mediated tumor recognition. Procure this peptide when the primary assay endpoint is chromium-release cytotoxicity, ELISpot, or intracellular cytokine staining against p53-overexpressing cancer lines (e.g., Panc-1, SCC-9). Using p53 (264-272) in this context would yield a false negative result regarding endogenous recognition.

Preclinical Proof-of-Concept for Adoptive T-Cell Transfer Therapies

For researchers developing adoptive cell therapy (ACT) protocols, p53 (149-157) is the only p53 peptide epitope with documented in vivo tumor-suppressive capacity in a human xenograft model [2]. This makes it the necessary reagent for generating and expanding tumor-specific CTLs for preclinical studies in SCID or NSG mouse models. Procurement should be prioritized if the downstream application involves in vivo tumor challenge and survival analysis.

Multi-Peptide Immune Monitoring Panels for Cancer Patients

Given the near-identical frequencies of p53 (149-157)- and p53 (264-272)-specific CD8+ T cells in patient peripheral blood [3], both peptides must be included in tetramer-based immune monitoring panels. Procure p53 (149-157) alongside p53 (264-272) to ensure comprehensive quantification of the anti-p53 T-cell response. Relying on a single epitope risks significantly underestimating the overall immune response against the p53 tumor antigen.

Design of Broadly Applicable HLA-A2-Restricted Cancer Vaccines

The experimentally validated binding of p53 (149-157) to multiple HLA-A2 supertype alleles (A*02:01, A*02:02, A*02:03, A*68:02) [4] supports its inclusion in peptide-based cancer vaccines designed for a genetically diverse patient population. Procure this peptide as a key component of a multi-epitope vaccine formulation, as it can potentially generate anti-tumor CTL responses in a larger subset of HLA-A2+ individuals compared to peptides with a narrower binding profile. This evidence makes it a strategic selection for translational vaccine development programs.

Quote Request

Request a Quote for p53 (149-157)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.